2-(4-Methoxyphenyl)oxirane
Overview
Description
2-(4-Methoxyphenyl)oxirane, also known as 4-methoxystyrene oxide, is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)oxirane can be synthesized through the epoxidation of 4-methoxystyrene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as cobalt acetate (Co(OAc)2) in an ionic liquid medium . The reaction typically occurs at room temperature and yields the desired epoxide in high purity.
Industrial Production Methods
Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of environmentally friendly oxidants like hydrogen peroxide is preferred due to its efficiency and minimal by-product formation. The process involves continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Acid-Catalyzed Hydrolysis: This reaction converts the epoxide into diols in the presence of acids.
Oxirane-Carbonyl Rearrangement: In the presence of Lewis acids, the compound can rearrange to form aldehydes or ketones.
Common Reagents and Conditions
Acid-Catalyzed Hydrolysis: Typically involves acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Oxirane-Carbonyl Rearrangement: Catalyzed by Lewis acids such as boron trifluoride (BF3) or lithium bromide (LiBr) in solvents like benzene or diethyl ether.
Major Products
Diols: Formed from acid-catalyzed hydrolysis.
Aldehydes/Ketones: Resulting from oxirane-carbonyl rearrangement.
Scientific Research Applications
2-(4-Methoxyphenyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Drug Development: Studied for its potential in developing cancer treatments.
Polymer Chemistry: Utilized in the production of polyamines through ring-opening polymerization.
Mechanism of Action
The mechanism of action for 2-(4-Methoxyphenyl)oxirane involves its reactivity as an epoxide. In acid-catalyzed hydrolysis, the epoxide ring opens to form a carbocation intermediate, which then reacts with water to produce diols . In oxirane-carbonyl rearrangement, the presence of Lewis acids facilitates the migration of hydrogen or alkyl groups, leading to the formation of aldehydes or ketones.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-oxirane: Similar structure but lacks the methoxy group.
2-(4-Hydroxyphenyl)oxirane: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)oxirane is unique due to the presence of the methoxy group, which influences its reactivity and the types of reactions it undergoes. The methoxy group can donate electron density through resonance, stabilizing intermediates and affecting reaction pathways.
Properties
IUPAC Name |
2-(4-methoxyphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIWOBUUAPVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-72-3 | |
Record name | Oxirane, (4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6388-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.